Calpain Inhibitor XII

Catalog No.
S005287
CAS No.
M.F
C26H34N4O5
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calpain Inhibitor XII

In protease inhibitor screening, aldehyde-based inhibitors (e.g., Calpain Inhibitor I, ALLM) rapidly oxidize and cause off-target effects, leading to assay signal decay. Calpain Inhibitor XII (CAS 181769-57-3) offers a stable α-ketoamide warhead enabling slow-binding, selective μ-calpain inhibition.

  • IC50 0.45 μM against viral 3CLpro, ideal benchmark.
  • >6-fold selectivity for μ-calpain over m-calpain, prevents lysosomal interference.
  • Massive thermal shift (+7.86 °C) for co-crystallization.
  • High solubility (20 mg/mL DMF) for HTS.
  • Crystalline solid, ambient shipping.

Product Name

Calpain Inhibitor XII

IUPAC Name

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C26H34N4O5

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)

InChI Key

PLVWMBFPIAQRHK-UHFFFAOYSA-N

Synonyms

[3-methyl-1-[[[1-[oxo[(2-pyridinylmethyl)amino]acetyl]butyl]amino]carbonyl]butyl]-carbamic acid, phenylmethyl ester

Canonical SMILES

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Calpain inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain, Ki = 19 nM), with lower affinities for calpain II (m-calpain, Ki = 120 nM) and cathepsin B (Ki = 750 nM). Calpain inhibitors, including this compound, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury.

Purity

≥98%

Package Size

5 mg

Calpain Inhibitor XII (CAS 181769-57-3) is a synthetic, cell-permeable peptidyl α-ketoamide widely procured as a potent, reversible covalent inhibitor of cysteine proteases. Unlike standard aliphatic peptide inhibitors, it features a specialized α-ketoamide warhead and a hydrophobic P1 residue, enabling high-affinity binding to target catalytic cysteines. In industrial and laboratory settings, it serves as a critical benchmark material for differentiating μ-calpain activity from other proteases and acts as a highly validated reference compound in viral main protease (Mpro/3CLpro) screening pipelines. Its crystalline solid form and high solubility in standard organic solvents (up to 20 mg/mL in DMF) ensure seamless integration into high-throughput screening (HTS) and structural biology workflows .

Research Fit

1 Calpain I isoform-selectivity study fit
2 Cell-permeable peptidyl α-ketoamide probe
3 Reversible active-site-directed inhibition context

Substituting Calpain Inhibitor XII with generic alternatives like Calpain Inhibitor I, Calpain Inhibitor II (ALLM), or MG-132 fundamentally alters the biochemical interaction profile and compromises assay reproducibility. Most generic in-class substitutes rely on an aldehyde warhead, which forms a thiohemiacetal with the target cysteine. These aldehyde groups are highly susceptible to oxidation and off-target reactivity in complex biological matrices, leading to rapid signal degradation in prolonged assays [1]. In contrast, the α-ketoamide warhead of Calpain Inhibitor XII forms a more stable thiohemiketal linkage, providing slow-binding covalent inhibition that translates to superior target residence time and thermal stabilization. Furthermore, generic substitution compromises assay precision; Calpain Inhibitor XII possesses a highly quantified selectivity profile for μ-calpain over m-calpain and cathepsin B, preventing the confounding off-target lysosomal suppression frequently observed with broader-spectrum aldehyde inhibitors .

Substitution Risk

Risk 1
MDL-28170 (Calpain Inhibitor III)
May strongly inhibit cathepsin B, complicating pathway-response interpretation in co-expression models.
Risk 2
Calpain Inhibitor II (ALLM)
Lower calpain I inhibition potency reported; cathepsin B off-target profile may differ in cellular assays.
Risk 3
GC-376
Mpro-selective mechanism may not replicate dual host/viral protease target engagement observed in antiviral models.

Superior Mpro Inhibition Potency via α-Ketoamide Binding

In comparative FRET-based enzymatic assays targeting the SARS-CoV-2 main protease (Mpro), Calpain Inhibitor XII demonstrates significantly higher potency than its aldehyde-based counterparts. It achieves an IC50 of 0.45 μM, outperforming Calpain Inhibitor II (IC50 = 0.97 μM) and the widely used proteasome/calpain inhibitor MG-132 (IC50 = 3.90 μM). This enhanced potency is directly attributed to the slow-binding covalent interaction of its α-ketoamide warhead [1].

Evidence DimensionMpro Enzymatic Inhibition (IC50)
Target Compound Data0.45 μM
Comparator Or BaselineCalpain Inhibitor II (0.97 μM) and MG-132 (3.90 μM)
Quantified Difference2.1-fold more potent than Calpain Inhibitor II; 8.6-fold more potent than MG-132
ConditionsFRET-based enzymatic cleavage assay

Procuring the α-ketoamide variant ensures maximum assay sensitivity and lowers the required compound concentrations in antiviral drug discovery pipelines.

Calpain I Ki
Head-to-head
Ki = 19 nM
~6.3-fold lower Ki vs. ALLM; ~7.4-fold lower vs. XI
Supports calpain I isoform-selectivity assay context
Isolated enzyme assay; recombinant calpain I

Quantified Selectivity for μ-Calpain over m-Calpain and Cathepsin B

A primary procurement driver for Calpain Inhibitor XII is its highly defined selectivity profile among host proteases. It acts as a potent inhibitor of μ-calpain (calpain I) with a Ki of 19 nM. In contrast, it exhibits a significantly lower affinity for m-calpain (calpain II, Ki = 120 nM) and the lysosomal protease cathepsin B (Ki = 750 nM). This >6-fold selectivity over m-calpain and ~40-fold selectivity over cathepsin B allows researchers to isolate specific signaling pathways without triggering broad-spectrum proteolytic shutdown .

Evidence DimensionInhibitory Constant (Ki)
Target Compound Data19 nM (μ-calpain)
Comparator Or Baseline120 nM (m-calpain) and 750 nM (cathepsin B)
Quantified Difference>6-fold selectivity for μ-calpain over m-calpain; ~40-fold over cathepsin B
ConditionsIn vitro protease binding assays

Essential for cellular assays where isolating μ-calpain-dependent mechanisms from general lysosomal degradation is required to prevent false positives.

Cathepsin B Off-target
Source review
Calpain Inhibitor XII Ki = 750 nM
MDL-28170 Ki = 25 nM
ALLM Ki = 100 nM
Reported off-target selectivity context may differ
Isolated human cathepsin B assays

Enhanced Target Stabilization for Structural Biology

The structural rigidity imparted by the inhibitor-enzyme complex is a critical metric for crystallography workflows. In differential scanning fluorimetry (DSF) assays, the binding of Calpain Inhibitor XII to SARS-CoV-2 Mpro shifted the melting temperature (ΔTm) of the protein by +7.86 °C. This stabilization significantly exceeds that provided by Calpain Inhibitor II (+6.65 °C) and MG-132 (+4.02 °C), indicating a highly stable, rigidified complex ideal for structural resolution[1].

Evidence DimensionThermal Shift (ΔTm)
Target Compound Data+7.86 °C
Comparator Or BaselineCalpain Inhibitor II (+6.65 °C) and MG-132 (+4.02 °C)
Quantified Difference1.21 °C greater stabilization than Calpain Inhibitor II; 3.84 °C greater than MG-132
ConditionsDifferential scanning fluorimetry (DSF) with viral Mpro

Higher thermal stabilization directly correlates with improved success rates in protein crystallization and structural biology applications.

Anti-SARS-CoV-2 EC50
Assay context
Inhibitor XII (CPE assay) 0.49 µM
GC-376 Weaker cellular activity reported
Supports model-response interpretation context
Vero E6 cells; infectious SARS-CoV-2

High Organic Solubility for HTS Formulation

Unlike many hydrophobic peptide-based inhibitors that suffer from aggregation or poor processability, Calpain Inhibitor XII offers excellent solubility profiles for standardized laboratory workflows. It achieves a solubility of approximately 16 mg/mL in DMSO and ethanol, and up to 20 mg/mL in dimethyl formamide (DMF). This allows for the reliable preparation of highly concentrated, stable stock solutions required for high-throughput screening (HTS) without the risk of premature precipitation upon aqueous dilution .

Evidence DimensionOrganic Solvent Solubility
Target Compound Data16 mg/mL in DMSO; 20 mg/mL in DMF
Comparator Or BaselineStandard lipophilic peptide inhibitors (often limited to <5 mg/mL)
Quantified DifferenceEnables >3x higher concentration stock solutions
ConditionsStandard ambient preparation in inert-gas purged solvents

Ensures reproducible dosing and prevents false negatives caused by compound precipitation in automated screening platforms.

Mpro Binding Mode
Context-dependent
PDB: 6XFN
Pose: Inverted (P1 norvaline in S1')
Adduct: (R)-thiohemiketal at Cys145
Structural rationale for selectivity profile
X-ray crystallography; 2.0–2.3 Å resolution

Antiviral Protease Inhibitor Screening

Due to its sub-micromolar potency (IC50 = 0.45 μM) against viral main proteases, Calpain Inhibitor XII is widely procured as a positive control and benchmark standard in high-throughput screening assays evaluating novel 3CLpro/Mpro inhibitors [1].

Structural Biology and X-Ray Crystallography

The compound's ability to induce a massive thermal shift (+7.86 °C) in target proteases makes it an optimal co-crystallization ligand. It is used to lock highly flexible cysteine proteases into stable conformations, facilitating high-resolution structural determination [1].

Isoform-Specific Cellular Signaling Studies

Leveraging its >6-fold selectivity for μ-calpain over m-calpain, this inhibitor is the preferred choice for isolating μ-calpain-dependent pathways in models of neutrophil chemotaxis, neuronal signaling, and cardiac injury, where generic lysosomal inhibition would confound results .

Application Fit Matrix

Application
Selection Property
Validation Focus
Calpain I isoform-selective studies
Isoform selectivity profile
Pathway-readout interpretation in cathepsin B co-expression models
Antiviral entry and replication research
Dual-target (Mpro/cathepsin L) mechanism context
Infection assay endpoint review in presence of entry inhibitors
Structure-based inhibitor design
Unique inverted binding pose (PDB: 6XFN)
Medicinal chemistry scaffold optimization studies
Calpain-mediated pathology models
Reversible active-site-directed inhibition
Calpain I/II-dependent phenotypic endpoint monitoring

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

482.25292020 Da

Monoisotopic Mass

482.25292020 Da

Heavy Atom Count

35

Appearance

Assay:≥90%A crystalline solid

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